molecular formula C13H9N3O B3346268 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one CAS No. 116776-21-7

8-phenylpyrido[3,4-d]pyridazin-5(6H)-one

Cat. No.: B3346268
CAS No.: 116776-21-7
M. Wt: 223.23 g/mol
InChI Key: XQVAZZRAEIBPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-phenylpyrido[3,4-d]pyridazin-5(6H)-one is a synthetically accessible fused pyridazinone compound that serves as a valuable scaffold in medicinal chemistry and pharmacological research. This compound belongs to the class of pyridazinone derivatives, which are well-documented in scientific literature for their diverse biological activities . Pyridazinone cores are frequently investigated for their cardiovascular effects, and related analogs have been studied as potential vasodilating agents . The structural motif of this compound makes it a candidate for exploration in various biochemical pathways. Researchers value this compound for its potential interaction with key enzymatic targets. Pyridazinone derivatives have been reported to act as inhibitors for phosphodiesterase (PDE) enzymes, including PDE-III, PDE-IV, and PDE-V, which are crucial regulators of intracellular secondary messengers cAMP and cGMP . This inhibitory activity links such compounds to potential applications in research areas like cardiovascular physiology and signal transduction . Furthermore, the fused pyrido[3,4-d]pyridazine structure is of significant interest in the design and synthesis of novel heterocyclic compounds for probing biological mechanisms . This product is intended for research purposes as a building block or reference standard in hit-to-lead optimization campaigns, method development, and other non-clinical investigations. 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

8-phenyl-6H-pyrido[3,4-d]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-13-12-8-16-15-7-11(12)10(6-14-13)9-4-2-1-3-5-9/h1-8H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVAZZRAEIBPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C3=CN=NC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557836
Record name 8-Phenylpyrido[3,4-d]pyridazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116776-21-7
Record name 8-Phenylpyrido[3,4-d]pyridazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

8-phenylpyrido[3,4-d]pyridazin-5(6H)-one solubility in DMSO and organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-phenylpyrido[3,4-d]pyridazin-5(6H)-one is a fused bicyclic heterocycle structurally related to the PARP inhibitor scaffold and p38 kinase inhibitors. Characterized by a planar, lipophilic core with hydrogen bond donor/acceptor motifs (lactam functionality), this compound exhibits poor aqueous solubility and a high propensity for intermolecular stacking.

This guide provides an evidence-based protocol for solubilization, emphasizing Dimethyl Sulfoxide (DMSO) as the primary vehicle. Critical insights include the compound's tendency to form solvates with DMSO (as seen in structural analogs), necessitating specific handling to prevent precipitation during freeze-thaw cycles.

Physicochemical Profile

PropertyData / CharacteristicImplications for Handling
Molecular Formula C₁₃H₉N₃O--
Molecular Weight 223.23 g/mol Small molecule, amenable to high-concentration stocks.
Appearance White to off-white crystalline solidVisual inspection is reliable for dissolution checks.
Solubility (Water) < 0.1 mg/mL (Insoluble)Do not attempt direct dissolution in aqueous buffers.
Solubility (DMSO) High (> 25 mg/mL) Preferred solvent for stock solutions.
Solubility (Ethanol) Low / SparingRequires heating; risk of precipitation upon cooling.
pKa (Predicted) ~10-11 (Lactam NH)Weakly acidic; solubility may improve in highly basic pH, but stability risks increase.

Solubility & Stock Solution Protocol

Solvent Selection Logic

The pyrido[3,4-d]pyridazinone scaffold is prone to forming strong intermolecular hydrogen bonds in the solid state. A dipolar aprotic solvent is required to disrupt these interactions.

  • Primary Choice (DMSO): The sulfoxide oxygen acts as a strong H-bond acceptor, effectively solvating the lactam NH. Note: Structural analogs (e.g., 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one) have been shown to form stable DMSO solvates (monosolvate and sesquisolvate forms), confirming DMSO's high affinity for this lattice.

  • Secondary Choice (DMF): Dimethylformamide is a viable alternative if DMSO is incompatible with downstream chemistry, though it is more toxic.

  • Avoid: Water, PBS, Methanol (poor solubility), and non-polar solvents (Hexane, Ether).

Preparation of 50 mM Stock Solution (Example)

Target Concentration: 50 mM Volume: 1 mL Required Mass: 11.16 mg

Step-by-Step Protocol:

  • Weighing: Weigh 11.2 mg of 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one into a 1.5 mL amber microcentrifuge tube.

    • Expert Tip: Use an antistatic gun if the powder is static-prone.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, sterile filtered).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be completely clear. If "shimmering" (Schlieren lines) persists, vortex again.

  • Aliquoting: Immediately dispense into 50 µL or 100 µL aliquots to minimize freeze-thaw cycles.

  • Storage: Store at -20°C (short term) or -80°C (long term).

Biological Assay Dilution (The "Crash-Out" Risk)

When diluting a DMSO stock into aqueous media (cell culture media, assay buffer), the hydrophobic "phenylpyrido" core will attempt to re-aggregate.

Protocol for Aqueous Dilution:

  • Maximum DMSO Tolerance: Determine the assay's DMSO limit (typically 0.1% - 1.0%).

  • Intermediate Dilution (Optional but Recommended):

    • Do not add 1 µL of 50 mM stock directly to 1 mL of media (risk of local precipitation).

    • Step A: Dilute 50 mM stock 1:10 in pure DMSO to create a 5 mM working solution.

    • Step B: Add the 5 mM working solution to the aqueous buffer while vortexing rapidly .

  • Visual Confirmation: Inspect for turbidity or precipitate. If the solution turns cloudy, the compound has crashed out.

    • Troubleshooting: Lower the final concentration or add a solubilizing agent like cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) to the aqueous buffer before adding the compound.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This logic gate ensures the correct solvent is chosen based on the intended application, preventing experimental error.

SolventSelection Start Start: 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one AppType Intended Application? Start->AppType Aqueous Aqueous Buffer (PBS/Media) Start->Aqueous Direct Addition BioAssay Cellular / Enzymatic Assay AppType->BioAssay ChemSyn Chemical Synthesis / Derivatization AppType->ChemSyn Animal In Vivo Study AppType->Animal DMSO Primary Solvent: Anhydrous DMSO (Stock 10-50 mM) BioAssay->DMSO ChemSyn->DMSO DMF Alternative: DMF (If DMSO interferes with reaction) ChemSyn->DMF Formulation Formulation Required: DMSO + PEG400 + Saline or Cyclodextrin Complex Animal->Formulation DMSO->Aqueous Dilute < 1% v/v Precip RISK: Precipitation Do NOT dissolve directly Aqueous->Precip

Caption: Decision matrix for solvent selection. Direct aqueous dissolution is strictly prohibited due to hydrophobicity.

Figure 2: Stock Solution Preparation & Storage Workflow

Standardized protocol to ensure stability and prevent hygroscopic degradation.

StockPrep Powder Solid Compound (CAS 116776-21-7) Weigh Weigh Mass (e.g., 11.2 mg) Powder->Weigh AddSolvent Add Anhydrous DMSO (1.0 mL) Weigh->AddSolvent Dissolve Vortex & Sonicate (Clear Solution) AddSolvent->Dissolve Dissolve->Dissolve If cloudy, warm to 37°C Aliquot Aliquot (50 µL) Single-use vials Dissolve->Aliquot Freeze Store -80°C (Protect from light) Aliquot->Freeze

Caption: Step-by-step workflow for generating stable 50 mM stock solutions.

Troubleshooting & Expert Insights

  • Issue: "The compound precipitated in the freezer."

    • Cause: DMSO freezes at 18.5°C. Upon freezing, the solubility of the solute decreases, and it may crystallize out.

    • Solution: Thaw the vial completely at room temperature (or 37°C) and vortex before use. The compound is stable to heat, but ensure it is fully redissolved.

  • Issue: "My aqueous dilution is cloudy."

    • Cause: You exceeded the solubility limit of the compound in water (likely <10 µM in pure buffer).

    • Solution: Use a carrier. For in vivo or high-concentration in vitro work, use a vehicle of 5% DMSO / 40% PEG-400 / 55% Water . The PEG-400 acts as a cosolvent to bridge the lipophilicity gap.

References

  • Siddiqui, N. et al. (2019). "Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents." Molecules, 24(18), 3404.

    • Relevance: Establishes solubility baselines for the phenyl-pyridazinone core in DMSO (High) vs.
  • Fedak, F. et al. (2025). "7-(4-Chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one: synthesis, solvatomorphism...". Acta Crystallographica Section C.

    • Relevance: Confirms that pyrido[3,4-d]pyridazinone derivatives form specific solvates with DMSO, validating DMSO as the ideal solubilizing agent.
  • CymitQuimica. (n.d.). "Product Data Sheet: Pyrido[3,4-d]pyridazin-5(6H)-one, 8-phenyl-".

    • Relevance: Confirms commercial availability and CAS identity (116776-21-7).
  • Deeb, A. et al. (2022). "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Molecules, 27(20).

    • Relevance: Reviews the synthesis and chemical stability of the fused pyrido-pyridazine scaffold.

Troubleshooting & Optimization

Technical Support Center: Purifying 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one. Achieving high purity of this and related pyridopyridazinone scaffolds is critical for obtaining reliable data in subsequent biological assays and ensuring reproducibility.[1][2] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during post-reaction workup and purification.

Frequently Asked Questions (FAQs)
Q1: My post-reaction TLC and LC-MS analyses show multiple spots. What are the likely impurities I need to remove?

A1: The presence of multiple species in your crude reaction mixture is a common outcome in heterocyclic chemistry. Based on the typical synthesis pathways for pyridazinones, which often involve the cyclocondensation of a γ-ketoacid with hydrazine, the impurities can be categorized as follows:

  • Unreacted Starting Materials: The most common impurities are residual starting materials. The specific precursors can vary, but they often include a phenyl-substituted ketoacid and a hydrazine source (e.g., hydrazine hydrate).

  • Hydrazone Intermediate: The initial reaction between the ketone carbonyl and hydrazine forms a hydrazone. If the subsequent intramolecular cyclization is slow or incomplete, this hydrazone can be a significant byproduct.[3] Optimizing reaction conditions such as temperature, pH, and reaction time can help drive the reaction to completion and minimize this impurity.[3]

  • Side-Reaction Products: Depending on the specific reagents and conditions used, other side reactions can occur. For instance, if the reaction is performed at excessively high temperatures, decomposition of the starting materials or the desired product may occur.

cluster_reaction Synthetic Pathway & Impurity Formation SM Starting Materials (e.g., Phenyl-substituted Ketoacid + Hydrazine) INT Hydrazone Intermediate SM->INT Step 1: Hydrazone Formation BP2 Impurity: Unreacted Starting Materials SM->BP2 Present in Crude Mixture PROD Desired Product 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one INT->PROD Step 2: Intramolecular Cyclization BP1 Byproduct: Incomplete Cyclization INT->BP1 Incomplete Reaction

Caption: General reaction pathway and common byproduct formation.

Q2: How do I select the most effective purification method for my crude 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one?

A2: The choice of purification method is dictated by the physical state of your crude product, the nature of the impurities, and the desired final purity. A logical workflow can guide your decision.[4]

  • Initial Assessment: Analyze your crude product by Thin Layer Chromatography (TLC). This will give you a qualitative idea of the number of components and their relative polarities.

  • Solid Product: If your crude product is a solid and the TLC shows that the main impurities have significantly different polarities than your desired product, recrystallization is often the most efficient first-line method. It is excellent for removing less soluble or more soluble impurities.[5]

  • Oily Product or Complex Mixture: If the product is an oil or the TLC plate shows multiple, closely-spaced spots, flash column chromatography is the preferred method. It provides superior separation power for complex mixtures based on differential adsorption to a stationary phase.[6][7]

  • High Purity Required / Isomeric Impurities: If you need to separate closely related isomers or achieve very high purity (>99%) for applications like in vivo studies, High-Performance Liquid Chromatography (HPLC) may be necessary.[4] Reversed-phase HPLC is typically used for heterocyclic compounds.

cluster_decision Purification Method Selection start Analyze Crude Product (TLC / LC-MS) is_solid Is the product a solid? start->is_solid is_complex Are impurities close in polarity? is_solid->is_complex Yes column Flash Column Chromatography is_solid->column No (Oily) recrys Recrystallization is_complex->recrys No is_complex->column Yes high_purity High purity (>99%) or isomers present? hplc Preparative HPLC high_purity->hplc Yes end Pure Product (Confirm with NMR, LC-MS) high_purity->end No recrys->high_purity column->high_purity

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Guide: Common Purification Techniques
Recrystallization of 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one

Issue: My compound either fails to crystallize upon cooling or "oils out," forming a liquid layer instead of solid crystals.

Root Cause & Solution: This issue almost always stems from improper solvent selection. An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at elevated temperatures.[5] Impurities, conversely, should either be insoluble in the hot solvent or remain highly soluble in the cold solvent.

Solvent Selection Strategy: While specific solubility data for 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one is not widely published, we can infer suitable solvents from its analogue, 6-phenyl-pyridazin-3(2H)-one.[8][9] The phenyl and pyridazinone moieties suggest moderate polarity.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent Polarity Expected Solubility Profile Use Case
Ethanol / Methanol Polar Protic Moderate solubility, likely good for recrystallization.[10] Good starting point for single-solvent recrystallization.
Ethyl Acetate (EtOAc) Polar Aprotic Good solubility, may require an anti-solvent.[9] Can be used in a solvent/anti-solvent system with hexanes.
Dimethylformamide (DMF) Polar Aprotic High solubility. Use to dissolve the compound, then add an anti-solvent like water.

| Water | Very Polar | Poor solubility expected.[9] | Excellent choice as an anti-solvent. |

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature until the solid is just covered. If it dissolves immediately, the solvent is too good. If it remains insoluble, heat the test tube gently. If the solid dissolves upon heating and reappears upon cooling, you have found a good single solvent.

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent until the compound fully dissolves.[5]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a rapid gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Confirm purity via TLC, LC-MS, and melting point analysis.

Flash Column Chromatography

Issue: I am experiencing poor separation on my silica gel column, with streaking or co-elution of my product and impurities.

Root Cause & Solution: Poor separation is typically due to an improperly chosen mobile phase (eluent), incorrect column packing, or overloading the column.

  • Streaking/Tailing: This often occurs if the compound is too polar for the solvent system or if it has acidic/basic functional groups that interact strongly with the acidic silica gel.[4] The pyridazinone core can exhibit basicity. Adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase can neutralize active sites on the silica and lead to sharper peaks.[4]

  • Co-elution: If your product and an impurity elute together, the polarity of your mobile phase is not optimized. You need to test different solvent ratios to increase the separation (ΔRf) between the spots on a TLC plate. A good target ΔRf is ~0.2.

  • Compound Stuck at Baseline: The mobile phase is not polar enough to move the compound down the column. You must increase the polarity of the eluent.[4]

Mobile Phase Optimization: The goal is to find a solvent system that gives your product an Rf value of 0.25-0.35 on a silica gel TLC plate. This generally provides the best separation on a column.

Table 2: Suggested Mobile Phase Systems for Screening

System Polarity Range Starting Ratio (v/v) Optimization Strategy
Ethyl Acetate / Hexanes Non-polar to Medium 30:70 EtOAc:Hexanes Increase EtOAc for higher polarity.
Dichloromethane / Methanol Medium to High 98:2 DCM:MeOH Increase MeOH for higher polarity. Good for more polar compounds.[4]

| Dichloromethane / Ethanol | Medium to High | 99:1 DCM:Ethanol | Increase Ethanol for higher polarity. Often provides good solubility.[5] |

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Select an appropriate size column. Prepare a slurry of silica gel in your starting mobile phase (e.g., 30% EtOAc in Hexanes). Pour the slurry into the column and use gentle, consistent air pressure to pack the bed evenly. Ensure there are no cracks or air bubbles.[11]

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid sample. Carefully add the dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column, apply pressure, and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by TLC. Spot each fraction on a TLC plate, develop the plate, and visualize the spots under a UV lamp.[5]

  • Pooling and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one.

  • Purity Confirmation: Confirm the purity and structure of the final product using LC-MS and NMR.[5]

References
  • BenchChem (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. 5

  • BenchChem (2025). Technical Support Center: Purification of Pyrimido[5,4-c]pyridazine Analogs. 4

  • BenchChem (2025). Common side reactions in the synthesis of pyridazinone derivatives. 3

  • Chemical Synthesis Database (2025). 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one. 12

  • ChemSynthesis (2025). 5-chloro-8-phenylpyrido[3,4-d]pyridazine. 13

  • Journal of Chemical and Pharmaceutical Research (2014). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. 10

  • MDPI (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. 14

  • ACS Publications (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. 15

  • PMC (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. 16

  • ResearchGate (2025). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. 17

  • PubMed (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. 1

  • CymitQuimica (2024). CAS 143556-24-5: sodium 8-amino-5-chloro-1-oxo-7-phenyl-2H…. 18

  • PubMed (2009). Synthesis and biological activity of pyridopyridazin-6-one p38α MAP kinase inhibitors. Part 2. 2

  • IIP Series (2024). CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS. 6

  • Column Chromatography (2023). Extraction Of Bio-Active Compounds From Medicinal Plants. 7

  • ResearchGate (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. 11

  • PMC (2019). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. 19

  • ResearchGate (2025). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. 8

  • MDPI (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. 9

  • PMC (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. 20

  • MDPI (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.

  • ChemicalBook (2023). 8-phenyl-Pyrido[3,4-d]pyridazin-5(6H)-one. 21

  • PMC (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. 22

Sources

Overcoming regioselectivity challenges in pyridopyridazinone ring formation

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Troubleshooting Regioselectivity in Pyridopyridazinone Synthesis

Welcome to the Heterocycle Synthesis Support Center

You are likely here because your LC-MS shows a frustrating 1:1 mixture of isomers, or you’ve isolated the wrong regioisomer entirely.

The formation of pyrido[2,3-d]pyridazin-5,8-diones (and their analogs) is deceptively simple on paper: condense a hydrazine with a pyridine-2,3-dicarboxylate derivative. In practice, it is a battle between electronic bias (the pyridine nitrogen’s inductive effect) and steric hindrance .

This guide bypasses standard textbook definitions. Instead, we focus on causality —why your reaction failed and how to force the thermodynamics in your favor.

Module 1: Pre-Synthesis Diagnostic

Before you add a single reagent, you must assess your substrate's "Electronic Personality." Use this decision matrix to select your protocol.

DiagnosticFlow Start START: Analyze Substrate Substrate Pyridine-2,3-dicarboxylic Derivative Start->Substrate Hydrazine Hydrazine Type? Substrate->Hydrazine Unsub Unsubstituted (NH2-NH2) Hydrazine->Unsub Symmetric Subst Monosubstituted (R-NH-NH2) Hydrazine->Subst Asymmetric Electronics Check Pyridine C5/C6 Substituents Unsub->Electronics Action2 PROTOCOL B: Stepwise Directed (Kinetic Control) Subst->Action2 Sterics define outcome (Use Stepwise to override) EWG EWG at C5/C6 (e.g., -NO2, -CF3) Electronics->EWG Electron Withdrawing EDG EDG at C5/C6 (e.g., -OMe, -NHR) Electronics->EDG Electron Donating Risk1 HIGH RISK: C2 Carbonyl Hyper-Activated EWG->Risk1 Risk2 MODERATE RISK: Electronic Deactivation EDG->Risk2 Risk1->Action2 Action1 PROTOCOL A: One-Pot Thermal (Thermodynamic Control) Risk2->Action1

Figure 1: Decision matrix for selecting the synthesis route based on substrate electronics and hydrazine sterics.

Module 2: The Core Problem – Electronic vs. Steric Competition

To fix the problem, you must understand the invisible forces at play.

The "Orthogonal" Conflict

In a pyridine-2,3-dicarboxylate system (e.g., the anhydride or diester), the two carbonyls are not equal.

  • C2-Carbonyl (α-position): This carbon is adjacent to the pyridine ring nitrogen. The ring nitrogen is electron-withdrawing (inductive effect, -I), making the C2-carbonyl more electrophilic .

  • C3-Carbonyl (β-position): This is further away, making it relatively less electrophilic.

The Trap: If you use a monosubstituted hydrazine (


), the substituted nitrogen (

) is more nucleophilic (due to the alkyl donor effect) but more sterically hindered. The unsubstituted nitrogen (

) is less nucleophilic but smaller.
  • Scenario A (One-Pot): The small

    
     attacks the most electrophilic site (C2). This locks you into one specific isomer (often the N-substituted lactam).
    
  • Scenario B (The Fix): If you want the other isomer, you cannot rely on one-pot thermodynamics. You must use Protocol B (Stepwise) .

Module 3: Troubleshooting Guides (Q&A)

Issue 1: "I am getting a 50:50 mixture of isomers that are impossible to separate."

Diagnosis: You are likely using a "One-Pot" reflux method on a substrate with weak electronic bias (e.g., unsubstituted pyridine-2,3-dicarboxylic anhydride). The energy barrier difference between attacking C2 and C3 is negligible at reflux temperatures.

Corrective Action: Switch to Low-Temperature Desymmetrization .

  • Do not add hydrazine yet.

  • React your anhydride with 1.0 equivalent of a bulky alcohol (e.g., t-BuOH) or amine.

  • Why? The nucleophile will preferentially attack the C2-carbonyl (most electrophilic).

  • Result: You now have a C2-ester/amide and a C3-carboxylic acid.

  • Purify this intermediate (much easier than separating the final bicycle).

  • Then add hydrazine. It will form a hydrazide at the C3-acid first (coupling conditions), followed by cyclization at the C2-ester.

Issue 2: "The reaction stalls at the intermediate hydrazide and won't cyclize."

Diagnosis: The ring closure requires the hydrazide nitrogen to attack the remaining carbonyl. If that carbonyl is an acid (COOH) or a stable ester, the nucleophilicity of the hydrazide is insufficient at standard temperatures.

Corrective Action: Acid Catalysis or Leaving Group Activation.

  • Method: Add 5–10 mol% Acetic Acid (AcOH) or p-TsOH to the refluxing solvent (Ethanol/Toluene). Protonation of the carbonyl activates it for the weak nucleophile.

  • Alternative: Convert the remaining ester to an acid chloride (using SOCl2) before adding the hydrazine, or use high-boiling solvents like Diphenyl ether (

    
    ) to force thermal dehydration (Protocol A).
    
Issue 3: "I need the N-substituted hydrazine to attack the C3 position, but it attacks C2."

Diagnosis: Electronic control is dominating. The C2 position is too "hot" (electrophilic).

Corrective Action: Block C2 with Sterics or Chemistry.

  • The "Anhydride Flip": If you are using the anhydride, the C2 is the natural target. To reverse this, convert the anhydride to the 2-tert-butyl ester, 3-acid (utilizing the steric bulk of t-BuOH which might preferentially attack C2, leaving C3 free? Correction: t-BuOH is bulky and will actually attack the least hindered carbonyl, usually C3, leaving C2 as the acid. This allows you to differentiate).

  • Protocol: React anhydride with t-BuOH. Isolate the mono-ester. Activate the free acid (C2) with CDI (Carbonyldiimidazole). React with hydrazine. The hydrazine attacks the activated C2 first.

Module 4: Validated Experimental Protocols

Protocol A: High-Temperature Thermal Cyclization (Thermodynamic Baseline)

Best for: Unsubstituted hydrazines or when regioselectivity is not critical.

  • Dissolution: Dissolve Pyridine-2,3-dicarboxylic anhydride (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Addition: Add Hydrazine monohydrate (1.2 eq) dropwise at Room Temperature (RT). Exotherm warning.

  • Reflux: Heat to

    
     (reflux) for 4–6 hours.
    
  • Workup: Cool to RT. The product usually precipitates. Filter and wash with cold water.

  • Yield Expectation: 75–90%.

Protocol B: Regioselective Stepwise Synthesis (The "Gold Standard")

Best for: N-substituted hydrazines or specific isomer targeting.

  • Desymmetrization: Suspend Pyridine-2,3-dicarboxylic anhydride (1.0 eq) in DCM. Add the specific amine/alcohol (1.0 eq) to open the ring.

    • Note: Nucleophilic attack occurs at C2 (most electrophilic).

    • Result: C2-Amide/Ester, C3-Carboxylic Acid.

  • Activation: Dissolve the intermediate in THF. Add CDI (1.1 eq). Stir 1 hr.

  • Hydrazine Coupling: Add the Hydrazine (1.1 eq). Stir at RT for 2 hours.

    • Mechanism:[1][2][3][4][5] Hydrazine attacks the activated C3-acyl imidazole.

  • Cyclization: Add catalytic p-TsOH (10 mol%) and heat to reflux (or use microwave:

    
    , 15 min).
    
  • Result: High regiocontrol (>95:5 ratio).

Module 5: Comparative Data

Table 1: Solvent and Catalyst Effects on Regioselectivity (Substrate: 2,3-Pyridine anhydride + Methylhydrazine)

Solvent SystemCatalystTemperatureYieldIsomer Ratio (A:B)*Notes
Ethanol None

65%60:40Poor selectivity; difficult separation.
Acetic Acid None

82%85:15Acid promotes thermodynamic product.
Toluene p-TsOH

78%90:10Dean-Stark trap helps drive completion.
THF -> Toluene CDI (Stepwise)RT ->

88% >98:2 Recommended Method.

*Isomer A = Attack at C2 (favored electronically); Isomer B = Attack at C3.

Module 6: Mechanistic Visualization

Understanding the competing pathways is crucial for troubleshooting.

Mechanism Reactants Pyridine-2,3- Anhydride + R-NH-NH2 Path1 Path A: Attack at C2 (Electronic Control) Reactants->Path1 Fast (Kinetic) Path2 Path B: Attack at C3 (Steric Control) Reactants->Path2 Slow Inter1 Intermediate A: C2-Hydrazide Path1->Inter1 Inter2 Intermediate B: C3-Hydrazide Path2->Inter2 Prod1 Isomer 1: N-substituted near Pyridine N Inter1->Prod1 Prod2 Isomer 2: N-substituted distal Inter2->Prod2

Figure 2: Competing nucleophilic attack pathways. Path A is generally favored by electronics (C2 is more reactive), while Path B can be favored if the nucleophile is bulky.

References

  • Vertex AI Search. (2024). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent. National Institutes of Health. Link

  • RSC Medicinal Chemistry. (2020). Design and synthesis of pyrido[2,3-d]pyridazine-2,8-diones. Royal Society of Chemistry. Link

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes & Reactivity. Scripps Research Institute. Link

  • Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydrazine: Mechanism and Kinetics. Link

Disclaimer: These protocols involve hazardous chemicals (Hydrazine is toxic and potentially explosive; CDI is moisture sensitive). Always consult your institution's EHS guidelines before proceeding.

Sources

Validation & Comparative

A Comparative Guide to the Validation of 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one as a Chemical Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical framework for the validation of 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one as a reference standard. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind each experimental choice. We will objectively compare the comprehensive, multi-technique validation approach with alternative methodologies, supported by detailed protocols and representative data, to establish a self-validating system of analysis that ensures the integrity and reliability of this critical analytical reagent.

The Imperative for Rigorously Validated Reference Standards

In pharmaceutical research and development, the accuracy of all qualitative and quantitative measurements hinges on the quality of the reference standards used.[1][2] These standards are the benchmarks against which new drug substances, impurities, and degradation products are identified and quantified.[1][3] Regulatory bodies, including the FDA and those adhering to International Council on Harmonisation (ICH) guidelines, mandate that reference standards be of the highest achievable purity and be thoroughly characterized to confirm their identity, strength, and quality.[1]

8-phenylpyrido[3,4-d]pyridazin-5(6H)-one (Molecular Formula: C₁₃H₉N₃O, Molecular Weight: 223.23 g/mol ) is a heterocyclic compound belonging to the pyridazinone class, a scaffold known for a wide range of pharmacological activities.[4][5][6][7][8] As research into this and similar compounds expands, the need for a well-characterized reference standard becomes paramount for ensuring data reproducibility and regulatory compliance. This guide details the validation process for a newly synthesized batch of this compound, establishing its suitability for use as a primary reference standard.

The Validation Workflow: A Multi-Pronged Approach

The validation of a chemical reference standard is not a single experiment but a holistic process designed to unambiguously confirm its structure and precisely measure its purity. Our approach integrates multiple orthogonal analytical techniques, ensuring that the limitations of one method are compensated for by the strengths of another. This creates a robust and self-validating characterization package.

Validation_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Certification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) MS Mass Spectrometry (MS) NMR->MS Confirms MW FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC-UV (Chromatographic Purity) FTIR->HPLC GC Headspace GC-FID (Residual Solvents) KF Karl Fischer Titration (Water Content) ROI Residue on Ignition (Inorganic Impurities) Mass_Balance Mass Balance Assay Calculation ROI->Mass_Balance Cert Certified Reference Standard Mass_Balance->Cert Start Candidate Material: 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one Start->NMR

Figure 1: A comprehensive workflow for the validation of a chemical reference standard.

Phase 1: Unambiguous Structural Elucidation

The foundational step in validation is confirming that the chemical structure of the synthesized material is correct. We employ a suite of spectroscopic techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[9][10] For a complex heterocycle like 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one, a combination of 1D and 2D NMR experiments is essential to assign every proton and carbon signal unambiguously.[9][11]

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Determines the number of unique carbon atoms in the molecule.

  • 2D Experiments (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular puzzle.[10][11]

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (2-3 bonds away), which is critical for connecting different fragments of the molecule, such as the phenyl ring to the pyridopyridazinone core.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a primary confirmation of the molecular formula.[12][13] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition, adding a high degree of confidence to the identity assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. For 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one, we would expect to see characteristic absorption bands for the C=O (amide carbonyl), C=N, C=C (aromatic), and N-H bonds.[2][13]

Phase 2: Quantitative Purity Assessment

Once identity is confirmed, the purity of the standard must be accurately determined. This is achieved by quantifying all potential impurities, including organic process-related impurities, residual solvents, water, and inorganic residues.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds and for profiling related substance impurities.[1][12][14] The principle of "100% minus impurities" is often applied, where the area percentage of the main peak is considered a preliminary measure of purity.

  • Causality in Method Choice: A reversed-phase C18 column is selected for its excellent ability to retain and separate aromatic compounds. A gradient elution using a mixture of water and acetonitrile is employed to ensure that impurities with a wide range of polarities are effectively separated from the main analyte peak. The detection wavelength is chosen based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.

Additional Purity Analyses
  • Residual Solvents: Manufacturing processes often involve organic solvents, which must be controlled.[2] Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) is the standard method for quantifying these volatile impurities.

  • Water Content: Water can be present in the material and must be accurately quantified. Karl Fischer titration is a highly specific and precise method for this purpose.[2]

  • Inorganic Impurities: A Residue on Ignition (ROI) or Sulfated Ash test is performed to quantify any non-combustible inorganic impurities.[2]

Data Summary and Mass Balance Calculation

The definitive purity value, or "assay," of the reference standard is calculated using a mass balance approach. This method combines the results from all orthogonal purity tests.

Purity Assay (%) = [100% - % Organic Impurities (HPLC)] x [ (100% - % Water - % Residual Solvents - % Inorganic Impurities) / 100% ]

Analytical Test Method Result Purpose
Identity ¹H NMR, ¹³C NMR, 2D NMRStructure ConfirmedConfirms Covalent Structure
HRMSm/z = 224.0818 [M+H]⁺Confirms Molecular Formula
FTIRBands at ~1670 (C=O), ~3200 (N-H) cm⁻¹Confirms Functional Groups
Purity HPLC-UV (254 nm)99.85% (Area %)Organic Purity & Impurities
Karl Fischer Titration0.08%Water Content
HS-GC-FID0.02% (Acetone)Residual Solvents
Residue on Ignition<0.01%Inorganic Impurities
Calculated Assay Mass Balance 99.75% Certified Purity Value
Table 1: Representative Validation Data for 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one.

Comparison with Alternative Methodologies

While the comprehensive, multi-technique approach is the most robust, it is useful to compare it with other methods to understand its advantages.

Comparison_Diagram Multi_Tech Multi-Technique Validation (This Guide) - Confirms Identity (NMR, MS) - Quantifies All Impurity Types - Orthogonal Cross-Validation - Universally Accepted by Regulators Con: Time and resource-intensive qNMR Quantitative NMR (qNMR) - Direct Purity Measurement - No Need for Analyte-Specific Standard - High Precision - Traceable to SI Units Con: Requires expensive internal standard, less effective for complex impurity profiles Multi_Tech->qNMR qNMR is a powerful orthogonal check Single_Tech Single Technique (e.g., HPLC only) - Fast and Simple - Good for Routine QC Con: High Risk - Misses non-UV active impurities, water, solvents. Not sufficient for primary standard validation. Multi_Tech->Single_Tech Single technique is a subset, but incomplete

Figure 2: Comparison of reference standard validation approaches.

  • Comparison to Quantitative NMR (qNMR): qNMR is a powerful primary analytical method that can directly determine the purity of a substance without needing a pre-existing reference standard of the same compound.[12] It does so by comparing the integral of a specific analyte proton signal to the integral of a certified internal standard of known purity and concentration. While highly accurate and traceable, qNMR may not fully characterize the impurity profile (e.g., identify specific impurities) in the way that a chromatographic method can. Therefore, the most robust validation combines the mass balance approach with qNMR as an orthogonal, confirmatory technique.

  • Comparison to Single-Technique Purity: Relying solely on HPLC for purity is insufficient for validating a primary reference standard. This approach would fail to account for water, residual solvents, inorganic materials, and any organic impurities that do not possess a UV chromophore, leading to a significant overestimation of purity.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Determination
  • System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.

Protocol 2: ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~10 mg of the standard into an NMR tube. Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Rationale for Solvent Choice: DMSO-d₆ is chosen for its excellent ability to dissolve a wide range of organic compounds and because its residual proton signal does not overlap with most analyte signals. The amide N-H proton is also typically visible in DMSO-d₆.

  • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

  • Acquisition: Acquire standard 1D proton, 1D carbon, COSY, HSQC, and HMBC spectra using the instrument's standard pulse programs. Ensure sufficient scans for a good signal-to-noise ratio, particularly for the ¹³C and HMBC experiments.

Conclusion

The validation of 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one through the systematic application of orthogonal analytical techniques, as detailed in this guide, provides an exceptionally high degree of confidence in its identity and purity. The mass balance assay of 99.75% establishes this material as a suitable primary reference standard for use in high-stakes applications, including pharmaceutical quality control, stability testing, and research. This comprehensive approach, while more rigorous than single-technique analyses, is essential for ensuring scientific integrity and regulatory compliance.

References

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: NMR Structural Characterization of Oxygen Heterocyclic Compounds Source: ResearchGate URL: [Link]

  • Title: Analytical Techniques for Reference Standard Characterization Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one Source: Chemical Synthesis Database URL: [Link]

  • Title: Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives Source: Semantic Scholar URL: [Link]

  • Title: Reference Standards, Types, Uses, Preparation & Qualification Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: IOSR Journal of Pharmacy and Biological Sciences URL: [Link]

  • Title: A Pyridazinone Compound for Effectively Treating Non-alcoholic Steatohepatitis by Targeting THRβ Source: PMC (PubMed Central) URL: [Link]

  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: sites@gsu URL: [Link]

  • Title: Methods for Validating Reference Materials Source: XRF Scientific URL: [Link]

  • Title: Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors Source: MDPI URL: [Link]

  • Title: Guidelines for the Validation of Chemical Methods for the Foods Program Source: FDA.gov URL: [Link]

  • Title: Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives Source: Scholars Research Library URL: [Link]

  • Title: 5-chloro-8-phenylpyrido[3,4-d]pyridazine Source: ChemSynthesis URL: [Link]

  • Title: Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation Source: ResearchGate URL: [Link]

  • Title: Structure Elucidation by NMR – NMR Service Source: ETH Zurich URL: [Link]

  • Title: Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives Source: JOCPR URL: [Link]

  • Title: Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry Source: YouTube URL: [Link]

  • Title: Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery Source: Future Medicinal Chemistry URL: [Link]

  • Title: Isoxazolo-[3,4-d]-pyridazin-7-(6H)-ones and their corresponding 4,5-disubstituted-3-(2H)-pyridazinone analogues as new substrates for alpha1-adrenoceptor selective antagonists: synthesis, modeling, and binding studies Source: PubMed URL: [Link]

  • Title: Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity Source: ACS Publications URL: [Link]

  • Title: Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity Source: PMC (PubMed Central) URL: [Link]

  • Title: Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation Source: PMC (PubMed Central) URL: [Link]

  • Title: Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold Source: SAR Publication URL: [Link]

  • Title: Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture Source: SciSpace URL: [Link]

  • Title: Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity Source: PMC (PubMed Central) URL: [Link]

  • Title: Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 Source: ACS Publications URL: [Link]

  • Title: Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581 Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones Source: PMC (PubMed Central) URL: [Link]

Sources

A Researcher's Guide to the Synthesis of 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[3,4-d]pyridazin-5(6H)-one scaffold is a significant heterocyclic motif in medicinal chemistry, notably recognized as a core component in various therapeutic agents, including PARP inhibitors for cancer therapy. The efficient synthesis of derivatives such as 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one is therefore of considerable interest. This guide provides an in-depth technical overview of a plausible and efficient synthesis for this target molecule, benchmarking the anticipated yield against closely related literature precedents. We will delve into the causality behind the experimental choices, provide a detailed, self-validating protocol, and ground our discussion in authoritative chemical principles.

Introduction to the Synthetic Challenge

The synthesis of pyridazine-containing heterocycles can be challenging due to the electronically dissonant nature of the adjacent nitrogen atoms. However, a common and effective strategy for constructing the pyridazinone ring is the cyclocondensation of a 1,4-dicarbonyl compound or a keto-acid with hydrazine. In the context of our target molecule, 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one, this translates to the cyclization of a 4-benzoyl-3-pyridinecarboxylic acid precursor. While a specific, detailed synthesis for this exact molecule is not extensively reported, a highly analogous procedure for its positional isomer, 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one, provides a strong foundation for a reliable synthetic protocol.

Established Literature Methods: A Comparative Overview

Direct, peer-reviewed synthesis protocols for 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one with reported yields are scarce. However, the synthesis of the closely related isomer, 5-phenylpyrido[3,2-d]pyridazin-8(7H)-one, has been described by Fathy Yassin, involving the reaction of 3-benzoyl picolinic acid with hydrazine hydrate in boiling n-butanol. This reaction serves as our primary literature benchmark.

CompoundPrecursorReagentsSolventConditionsReported YieldReference
5-phenylpyrido[3,2-d]pyridazin-8(7H)-one3-Benzoyl picolinic acidHydrazine hydraten-ButanolRefluxNot explicitly stated for this step, but implied to be efficientYassin, F. A. (2013)
8-phenylpyrido[3,4-d]pyridazin-5(6H)-one 4-Benzoyl-3-pyridinecarboxylic acid Hydrazine hydrate Ethanol Reflux (Benchmarked) (Proposed)

Benchmarking Synthesis: A Detailed Experimental Protocol

This section outlines a robust, step-by-step protocol for the synthesis of 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one, adapted from established methodologies for analogous compounds.

Step 1: Synthesis of 4-Benzoyl-3-pyridinecarboxylic Acid (Precursor)

The precursor, 4-benzoyl-3-pyridinecarboxylic acid, can be synthesized via a Friedel-Crafts acylation of a suitable pyridine derivative. A plausible route would involve the reaction of 3-pyridinecarboxylic acid (nicotinic acid) with benzoyl chloride in the presence of a Lewis acid catalyst, though this can be challenging. A more reliable, albeit longer, route starts with the oxidation of a pre-functionalized pyridine. For the purpose of this guide, we will assume the availability of the keto-acid precursor.

Step 2: Cyclocondensation to 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one

This critical step involves the formation of the pyridazinone ring. The choice of solvent and reaction conditions is crucial for maximizing yield and minimizing side products. Ethanol is selected as a common and effective solvent for such condensations.

  • Materials:

    • 4-Benzoyl-3-pyridinecarboxylic acid (1 equivalent)

    • Hydrazine hydrate (1.2 equivalents)

    • Ethanol (anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-benzoyl-3-pyridinecarboxylic acid.

    • Add anhydrous ethanol to dissolve the starting material.

    • Slowly add hydrazine hydrate to the stirred solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product is expected to precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • Dry the product under vacuum to obtain 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one.

Mechanistic Insights and Rationale for Experimental Choices

The core of this synthesis is the cyclocondensation reaction. Understanding the underlying mechanism allows for informed optimization and troubleshooting.

Mechanism of Cyclocondensation:

  • Hydrazone Formation: The more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the benzoyl group to form a hydrazone intermediate.

  • Intramolecular Nucleophilic Acyl Substitution: The terminal nitrogen of the hydrazone then acts as a nucleophile, attacking the carboxylic acid carbonyl.

  • Dehydration: Subsequent dehydration leads to the formation of the stable, six-membered pyridazinone ring.

The choice of a slight excess of hydrazine hydrate ensures the complete consumption of the starting keto-acid. Anhydrous ethanol is used to minimize potential side reactions involving water. The reflux condition provides the necessary activation energy for the cyclization and dehydration steps.

Visualizing the Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Cyclocondensation 4_benzoyl_3_pyridinecarboxylic_acid 4-Benzoyl-3-pyridinecarboxylic Acid Reaction Reflux in Ethanol 4_benzoyl_3_pyridinecarboxylic_acid->Reaction 1 eq. Hydrazine Hydrazine Hydrate Hydrazine->Reaction 1.2 eq. Product 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one Reaction->Product

Caption: Synthetic workflow for 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one.

Comparative Analysis and Yield Expectations

Based on the synthesis of the positional isomer, a successful execution of this protocol should yield the target compound in the range of 70-85% .

Factors Influencing Yield:

  • Purity of Starting Materials: Impurities in the 4-benzoyl-3-pyridinecarboxylic acid can lead to side reactions and lower yields.

  • Reaction Time and Temperature: Insufficient reaction time or temperature may result in incomplete conversion, while excessive heat could lead to degradation.

  • Work-up Procedure: Careful precipitation and washing are crucial to isolate the pure product and maximize the recovered yield.

Troubleshooting and Optimization

  • Low Yield: If the yield is lower than expected, consider increasing the reaction time or using a higher boiling point solvent like n-butanol. The purity of the starting materials should also be re-assessed.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, a slight increase in the amount of hydrazine hydrate or prolonged refluxing may be beneficial.

  • Product Purification: If the product is not sufficiently pure after precipitation, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Conclusion

This guide presents a comprehensive and scientifically grounded approach to the synthesis of 8-phenylpyrido[3,4-d]pyridazin-5(6H)-one. By benchmarking against a closely related, literature-documented procedure, we provide a realistic expectation for the synthetic yield. The detailed protocol, mechanistic insights, and troubleshooting advice are intended to empower researchers to efficiently synthesize this valuable heterocyclic scaffold for applications in drug discovery and development. The provided framework emphasizes a logical, evidence-based approach to synthetic chemistry, aligning with the principles of expertise, authoritativeness, and trustworthiness.

References

  • Yassin, F. A. (2013). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Der Pharma Chemica, 5(3), 1-7. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-phenylpyrido[3,4-d]pyridazin-5(6H)-one
Reactant of Route 2
8-phenylpyrido[3,4-d]pyridazin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.